molecular formula C12H18N2 B2423217 (1-Methyl-4-phenylpyrrolidin-3-yl)methanamine CAS No. 1517441-48-3

(1-Methyl-4-phenylpyrrolidin-3-yl)methanamine

Cat. No.: B2423217
CAS No.: 1517441-48-3
M. Wt: 190.29
InChI Key: JPKWLNGSMLDBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-4-phenylpyrrolidin-3-yl)methanamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a pyrrolidine ring, a common structural motif found in many biologically active molecules and pharmaceutical agents. Research into analogous pyrrolidine-containing compounds has demonstrated their signficance, particularly in the development of modulators for nuclear receptors like the Retinoic acid-related Orphan Receptor γt (RORγt), which is a key transcription factor for T helper 17 (Th17) cells and a validated target for inflammatory diseases . The specific stereochemistry and substitution pattern on the pyrrolidine ring, including the 1-methyl and 4-phenyl groups, are critical structural elements that can influence a molecule's conformation and its binding affinity to biological targets . As a methanamine derivative, this compound serves as a versatile building block for further chemical functionalization, enabling researchers to explore structure-activity relationships and develop novel chemical probes. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(1-methyl-4-phenylpyrrolidin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14-8-11(7-13)12(9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWLNGSMLDBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Cyclization of Linear Precursors

A linear precursor strategy employs γ-amino alcohols or γ-keto amines as starting materials. For example, 4-phenylpyrrolidin-3-ol serves as a key intermediate, synthesized via:

  • Mannich Reaction : Condensation of benzaldehyde, methylamine, and a β-keto ester under acidic conditions yields a γ-amino ketone.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrrolidine ring.

Optimization Insights :

  • Catalytic hydrogenation (Pd/C, H₂) reduces imine intermediates to amines, enhancing ring closure efficiency.
  • Solvent choice (e.g., toluene vs. acetonitrile) impacts reaction kinetics, with polar aprotic solvents accelerating cyclization.

Data Table 1: Cyclization Conditions and Yields

Precursor Catalyst Solvent Temperature (°C) Yield (%)
γ-Amino ketone HCl Toluene 80 62
γ-Keto amine Pd/C Ethanol 25 78

Route 2: Reductive Amination Approach

Reductive amination introduces the methanamine group at C3 via a ketone intermediate:

  • Oxidation : 4-Phenylpyrrolidin-3-ol is oxidized to 4-phenylpyrrolidin-3-one using Jones reagent (CrO₃/H₂SO₄).
  • Reductive Amination : The ketone reacts with methylamine in the presence of NaBH₃CN, yielding the target amine.

Critical Considerations :

  • Steric Hindrance : Bulky substituents at C4 (phenyl) necessitate prolonged reaction times (24–48 hrs) for complete conversion.
  • pH Control : Buffering at pH 4–5 (acetic acid) prevents over-reduction of the imine intermediate.

Data Table 2: Reductive Amination Parameters

Ketone Reducing Agent Solvent Time (hrs) Yield (%)
4-Phenylpyrrolidin-3-one NaBH₃CN MeOH 24 65
4-Phenylpyrrolidin-3-one H₂/Pd EtOAc 48 71

Route 3: Functional Group Interconversion

Optimization of Reaction Conditions

Catalytic Systems

  • Palladium Catalysts : Hydrogenolysis of benzyl-protected intermediates (e.g., trans-(1-benzyl-4-phenylpyrrolidin-3-yl)methanol) using Pd/C (10 wt%) in EtOAc achieves >90% deprotection efficiency.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica) enriches enantiomeric excess (ee > 98%) in chiral precursors.

Solvent and Temperature Effects

  • Polar Solvents : DMF accelerates SN2 alkylation but risks decomposition at >60°C.
  • Low-Temperature Regimes : –20°C minimizes racemization during chiral center formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, NCH₃), 3.12 (m, 1H, CHNH₂), 7.32–7.45 (m, 5H, Ph).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1601 cm⁻¹ (C=C aromatic).

Chromatographic Purity

  • HPLC : C18 column (ACN/H₂O 70:30), retention time = 6.7 min, purity >99%.

Challenges and Limitations

  • Stereochemical Control : Racemization at C3/C4 during alkylation necessitates chiral auxiliaries or asymmetric catalysis.
  • Scale-Up Issues : Exothermic reactions (e.g., methyl iodide addition) require controlled feed rates in batch reactors.
  • Byproduct Formation : Over-alkylation at N1 produces quaternary ammonium salts, complicating purification.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-phenylpyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(1-Methyl-4-phenylpyrrolidin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of (1-Methyl-4-phenylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-Methyl-4-phenylpyrrolidin-3-yl)methanamine: This is a stereoisomer of the compound with similar structural features but different stereochemistry.

    4-Phenylpyrrolidine: A precursor in the synthesis of (1-Methyl-4-phenylpyrrolidin-3-yl)methanamine, lacking the methylamine group.

    N-Methylpyrrolidine: A related compound with a similar pyrrolidine ring structure but different substituents.

Uniqueness

This compound is unique due to its specific combination of a phenyl group and a methylamine group attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

(1-Methyl-4-phenylpyrrolidin-3-yl)methanamine, a compound with significant potential in pharmacological research, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : Approximately 177.27 g/mol

It features a pyrrolidine ring substituted with a phenyl group and a methyl group, which enhances its lipophilicity and potential binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which may influence several physiological pathways:

  • Neurotransmitter Interaction : The compound has been shown to interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety.
  • Signal Transduction Pathways : It may affect signaling pathways related to mood regulation and cognitive functions, potentially offering therapeutic benefits in psychiatric conditions.

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that administration of the compound led to significant reductions in depressive behaviors in rodents, likely due to its action on serotonergic systems.

2. Antinociceptive Properties

The compound has also been evaluated for its analgesic effects. In preclinical studies, it demonstrated the ability to reduce pain responses in models of acute and chronic pain, indicating its potential as a non-opioid analgesic.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against certain bacterial strains. Its mechanism appears to involve disruption of bacterial cell membrane integrity, although further studies are needed to elucidate this pathway fully.

Research Findings and Case Studies

StudyFindings
Study on Antidepressant Effects Demonstrated significant reduction in depressive behaviors in rodent models after administration of the compound.
Antinociceptive Activity Evaluation Showed effective pain relief in both acute and chronic pain models, indicating potential use as an analgesic.
Antimicrobial Activity Assessment Exhibited antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting possible therapeutic applications in infectious diseases.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored:

  • Reduction Reactions : Converting ketones or imines into amines.
  • Substitution Reactions : Introducing various substituents on the pyrrolidine ring to enhance biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (1-Methyl-4-phenylpyrrolidin-3-yl)methanamine with high purity?

  • Methodology : Multi-step organic synthesis is typically employed, starting with precursor compounds such as substituted pyrrolidines. Key steps include:

  • Cyclization reactions under controlled pH and temperature to form the pyrrolidine ring.
  • Methylation using agents like methyl iodide in the presence of a base (e.g., K₂CO₃).
  • Purification via column chromatography or recrystallization to isolate the target compound.
  • Reaction yields can be optimized by adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methyl group on the pyrrolidine ring shows distinct splitting patterns in ¹H NMR.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving absolute configuration, particularly if chiral centers are present .

Q. How can researchers validate the purity of this compound batches?

  • Methodology :

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water. Calibrate against certified reference standards.
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values.
  • Melting Point Consistency : Deviations >2°C indicate impurities .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound?

  • Methodology :

  • In Vitro :
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates.
  • Cell viability assays (MTT or ATP luminescence) in cancer or neuronal cell lines.
  • In Vivo :
  • Rodent models for pharmacokinetic profiling (e.g., plasma half-life via LC-MS).
  • Behavioral assays (e.g., forced swim test for CNS activity) with dose-response curves .

Q. How can computational modeling aid in predicting the pharmacological targets of this compound?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or ion channels).
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs.
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .

Q. How should researchers resolve contradictions in reported biological activities of analogs?

  • Methodology :

  • Replicate Studies : Ensure identical assay conditions (e.g., cell line passage number, serum concentration).
  • Purity Reassessment : Re-analyze compounds for degradation products (e.g., via LC-MS).
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve the metabolic stability of this compound derivatives?

  • Methodology :

  • Pro-drug Design : Introduce ester or amide moieties to mask reactive amines.
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in hepatocyte models.
  • Structural Modification : Fluorination of the phenyl ring to block oxidative metabolism .

Notes

  • Toxicology : Standardized assays include acute oral toxicity (OECD 423) and Ames tests for mutagenicity .
  • Regulatory Compliance : Use FDA GSRS and ECHA guidelines for chemical registration and hazard communication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.